Bisnorargemonine

Description

Properties

CAS No. |

29944-24-9 |

|---|---|

Molecular Formula |

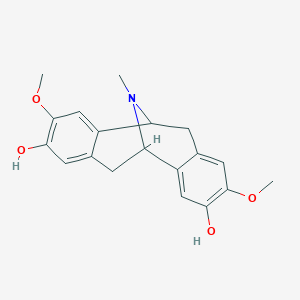

C19H21NO4 |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

5,12-dimethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene-4,13-diol |

InChI |

InChI=1S/C19H21NO4/c1-20-14-4-10-6-16(21)19(24-3)9-13(10)15(20)5-11-7-18(23-2)17(22)8-12(11)14/h6-9,14-15,21-22H,4-5H2,1-3H3 |

InChI Key |

JLYWCHLTLCGOMW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)O)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Key Reaction Steps and Conditions

A critical phase in the synthesis was the introduction of the C-13 methyl group adjacent to the nitrogen atom. This was achieved through reductive amination using formaldehyde and sodium cyanoborohydride under acidic conditions. The methoxy groups at C-3 and C-8 were installed via nucleophilic substitution reactions with methyl iodide in the presence of a silver oxide catalyst. Final purification involved column chromatography over silica gel, yielding (±)-bisnorargemonine in a reported overall yield of 12%.

Natural Extraction and Isolation from Plant Sources

This compound occurs naturally in several plant species, most notably Cryptocarya laevigata and Fumaria indica. Modern isolation protocols prioritize bioactivity-guided fractionation to obtain the compound in enantiomerically pure form.

Source Organisms and Extraction Methodology

In a 2017 study, (-)-bisnorargemonine was isolated from the stem bark of Cryptocarya laevigata using a sequential extraction protocol:

- Primary extraction : Dried plant material was macerated in a 1:1 mixture of methanol and dichloromethane ($$\text{MeOH}/\text{CH}2\text{Cl}2$$) at room temperature for 72 hours.

- Solvent partitioning : The crude extract was concentrated and partitioned between ethyl acetate and water to remove polar contaminants.

Purification and Characterization

The ethyl acetate-soluble fraction underwent multiple chromatographic separations:

- Size-exclusion chromatography on Sephadex LH-20 with methanol as the mobile phase.

- Preparative thin-layer chromatography (TLC) using chloroform/ethanol (5:1) to isolate (-)-bisnorargemonine.

Final characterization employed high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, confirming the compound’s absolute configuration as (5S)-dibenzo[a,e]cyclooctenimine-2,9-diol. The natural (-)-enantiomer exhibited distinct optical rotation values ($$[\alpha]_D^{25} = -87^\circ$$, $$c = 0.1$$, MeOH) compared to its synthetic racemic counterpart.

Comparative Analysis of Preparation Methods

The synthetic route offers scalability and avoids reliance on plant biomass but struggles with stereochemical control. Natural extraction provides enantiopure material but faces limitations in yield and seasonal variability of source plants.

Chemical Reactions Analysis

Types of Reactions

Bisnorargemonine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s efficiency and yield.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions could produce various reduced forms of the compound.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Bisnorargemonine’s interactions with biological molecules have been explored to understand its potential as a bioactive compound.

Medicine: Research has investigated the compound’s potential therapeutic effects, including its use as a lead compound for drug development.

Industry: The compound’s properties may be leveraged in various industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of bisnorargemonine involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed that the compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Bisnorargemonine and Analogous Alkaloids

Key Structural Differences:

Backbone Variation: this compound and norargemonine share a pavine skeleton but differ in N-methylation (absent in norargemonine) . Reticuline, a benzyltetrahydroisoquinoline, serves as a biosynthetic precursor to pavine alkaloids via oxidative coupling .

Substitution Patterns: this compound has 2,8-dimethoxy groups, whereas its isomer (2,8-dihydroxy-3,9-dimethoxy-N-methylpavinane) shows reversed substitution, altering NMR signals (e.g., H-1: δH 4.46 vs. 4.13) . Dichamanetin, a flavonoid, lacks the isoquinoline core but shares cytotoxic properties due to hydroxybenzyl groups .

Spectral Signatures: this compound’s ¹³C-NMR shows a carbonyl signal at δC 170.1 (C-1), absent in reticuline . NOESY correlations (e.g., H-1/H3C-N in this compound) confirm β-orientation of oxygen substituents, unlike α-orientation in reticuline N-oxides .

Pharmacological and Chemotaxonomic Insights

Cytotoxicity: this compound and reticuline exhibit low cytotoxicity (IC₅₀ >25 µg/mL), while dichamanetin shows moderate activity (IC₅₀ ~15 µg/mL) due to additional hydroxy groups enhancing membrane interaction .

Chemotaxonomic Significance: this compound’s presence in Neolitsea but absence in Litsea supports taxonomic distinction within the Litseineae subtribe .

Synthetic Routes: this compound is synthesized via Pictet-Gams cyclization of 1-benzylisoquinoline intermediates, followed by quaternization and acid-catalyzed cyclization .

Q & A

Q. What are the primary natural sources of Bisnorargemonine, and what methodological steps ensure accurate identification?

this compound has been isolated from the bark of Neolitsea aureo-sericea and leaves of Cryptocarya chinensis via column chromatography . To confirm plant sources, researchers must:

- Perform taxonomic verification using herbarium specimens and molecular markers.

- Conduct phytochemical screening (e.g., alkaloid-specific reagents like Dragendorff’s test) and cross-validate findings with spectral data (NMR, MS) .

Q. What standardized protocols are recommended for isolating this compound from plant matrices?

- Extraction : Use methanol or ethanol with Soxhlet apparatus, followed by partitioning with organic solvents (e.g., ethyl acetate).

- Purification : Employ gradient elution in silica gel column chromatography (hexane:ethyl acetate ratios).

- Validation : Compare retention factors (TLC) and spectroscopic profiles with reference standards .

Q. How is this compound structurally characterized, and what analytical pitfalls should researchers avoid?

- Techniques : High-resolution mass spectrometry (HR-MS) for molecular formula confirmation; 1D/2D NMR (¹H, ¹³C, COSY, HMBC) for stereochemical assignment.

- Pitfalls : Ensure solvent purity to avoid signal interference, and calibrate instruments using internal standards (e.g., tetramethylsilane) .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate this compound’s pharmacological mechanisms?

- In vitro assays : Use cell lines (e.g., cancer, neuronal) with concentrations ranging from 1 μM to 100 μM, incorporating positive controls (e.g., cisplatin for cytotoxicity) and vehicle controls.

- In vivo models : Administer this compound intraperitoneally in rodent models, monitoring biomarkers (e.g., inflammatory cytokines) via ELISA.

- Data rigor : Apply blinded analysis and statistical power calculations to minimize bias .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Systematic reviews : Follow PRISMA guidelines to aggregate data across studies, highlighting variables like extraction methods or assay conditions.

- Replication studies : Use identical plant sources and protocols to isolate this compound, then test in parallel assays (e.g., antimicrobial disk diffusion vs. microdilution).

- Meta-analysis : Quantify heterogeneity using I² statistics to identify confounding factors .

Q. How can synthetic routes for this compound be optimized to address low yields in existing methodologies?

- Retrosynthetic analysis : Prioritize key intermediates (e.g., tetrahydroisoquinoline backbone) via Pictet-Spengler reactions.

- Catalysis : Test chiral catalysts (e.g., BINOL-derived) to enhance enantiomeric purity.

- Scale-up challenges : Monitor reaction kinetics under varying temperatures and pressures, using DOE (Design of Experiments) frameworks .

Q. What advanced chromatographic techniques improve the quantification of this compound in complex biological matrices?

- UHPLC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile:water).

- Validation parameters : Assess linearity (R² > 0.99), LOD/LOQ (≤10 ng/mL), and matrix effects using post-column infusion .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound studies?

- Novelty : Investigate understudied targets (e.g., neuroprotective pathways vs. conventional antimicrobial assays).

- Ethics : Ensure compliance with Nagoya Protocol for plant material sourcing.

- Relevance : Align with global health priorities (e.g., antimicrobial resistance) .

Q. What steps ensure reproducibility when documenting this compound research protocols?

- Detailed supplementary materials : Include raw NMR spectra, chromatograms, and statistical code.

- Open-access data : Deposit in repositories like Zenodo or Figshare with DOI linking.

- Peer review : Pre-submission validation by independent labs .

Data Integrity & Collaboration

Q. How should researchers address non-reproducible results in this compound pharmacology?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.